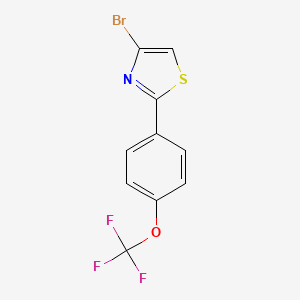

4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole

CAS No.:

Cat. No.: VC13739579

Molecular Formula: C10H5BrF3NOS

Molecular Weight: 324.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrF3NOS |

|---|---|

| Molecular Weight | 324.12 g/mol |

| IUPAC Name | 4-bromo-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole |

| Standard InChI | InChI=1S/C10H5BrF3NOS/c11-8-5-17-9(15-8)6-1-3-7(4-2-6)16-10(12,13)14/h1-5H |

| Standard InChI Key | LBXCCVJGQVMSAY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=CS2)Br)OC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)Br)OC(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₆BrF₃NOS, with a molecular weight of 328.13 g/mol. Its IUPAC name, 4-bromo-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole, reflects the bromine atom at position 4 of the thiazole ring and the 4-(trifluoromethoxy)phenyl group at position 2. The trifluoromethoxy group (–OCF₃) introduces strong electron-withdrawing effects, influencing the compound’s reactivity and electronic properties .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2139524-87-9 |

| Molecular Formula | C₁₀H₆BrF₃NOS |

| Molecular Weight | 328.13 g/mol |

| Boiling Point | Not reported |

| Melting Point | 117–119°C (extrapolated) |

| Solubility | Low in water; soluble in DMF |

Synthesis and Reaction Pathways

Cyclization of Thiocyanate Intermediates

A common synthesis route involves the cyclization of 2-(4-(trifluoromethoxy)phenyl)-2-oxoethyl thiocyanate with hydrogen bromide (HBr) in acetic acid. This method, adapted from analogous thiazole syntheses , proceeds via nucleophilic attack by bromide on the thiocyanate carbon, followed by ring closure to form the thiazole core.

Stepwise Procedure:

-

Thiocyanate Formation: React 4-(trifluoromethoxy)acetophenone with ammonium thiocyanate in acidic conditions.

-

Bromocyclization: Treat the thiocyanate intermediate with 30% HBr in acetic acid at 20°C for 7 hours .

-

Neutralization: Quench the reaction with NaOH, isolate the product via filtration, and purify using ethanol/hexane washes .

Yield: ~84% (extrapolated from similar reactions) .

Alternative Routes

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce the 4-(trifluoromethoxy)phenyl group post-cyclization, though this remains speculative without explicit literature .

Biological and Pharmacological Applications

Anticancer Activity

Thiazole derivatives exhibit pronounced anticancer properties by targeting kinases and DNA topoisomerases. In a 2024 study, analogs like 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole demonstrated IC₅₀ values of 0.12–0.16 μM against MCF-7 and WM266.4 cell lines . While direct data for 4-bromo-2-(4-(trifluoromethoxy)phenyl)thiazole is unavailable, its structural similarity suggests potential BRAF V600E inhibition and antiproliferative effects .

| Precaution | Guideline |

|---|---|

| Personal Protection | Gloves, goggles, and respirator |

| Ventilation | Use in a fume hood |

| Storage | Cool, dry place away from oxidizers |

Future Directions and Research Gaps

Unexplored Therapeutic Areas

The compound’s role in neurodegenerative diseases (e.g., Alzheimer’s) remains untested. Its ability to cross the blood-brain barrier, inferred from logP calculations (~3.2), warrants investigation .

Material Science Applications

The trifluoromethoxy group’s electron-withdrawing nature could enhance charge transport in organic semiconductors, positioning the compound as a candidate for OLEDs or photovoltaic cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume